molecular formula C12H17NO2 B3233030 (R)-2-((Benzyloxy)methyl)morpholine CAS No. 135065-70-2

(R)-2-((Benzyloxy)methyl)morpholine

Cat. No.: B3233030
CAS No.: 135065-70-2
M. Wt: 207.27 g/mol
InChI Key: LMONFJPVVMPUTF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((Benzyloxy)methyl)morpholine (CAS 135065-70-2) is a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block. The morpholine ring is a common pharmacophore found in many biologically active molecules, and the benzyloxy moiety is a recognized functional group in the development of enzyme inhibitors . This chiral scaffold is particularly valuable for constructing potential therapeutics. Research indicates that morpholine-substituted compounds are explored for a range of biological activities. For instance, morpholine-functionalized benzimidazolium salts have demonstrated significant potential as α-glucosidase inhibitors for anti-diabetic research . Furthermore, the benzyloxy pharmacophore is a key structural feature in certain reversible and selective inhibitors of the hMAO-B enzyme, a target for neurodegenerative conditions like Parkinson's disease . The morpholine ring is also being investigated in novel molecular hybrids, such as aurone derivatives, for their inhibitory activity against enzymes like cathepsin B, which is implicated in cancer and arthritis . The compound has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by its (R) enantiomeric configuration, making it a critical precursor for the synthesis of stereospecific molecules. Appropriate safety precautions should be followed; it may cause skin and eye irritation (H315-H319) . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(phenylmethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMONFJPVVMPUTF-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275611
Record name (2R)-2-[(Phenylmethoxy)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135065-70-2
Record name (2R)-2-[(Phenylmethoxy)methyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135065-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(Phenylmethoxy)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R 2 Benzyloxy Methyl Morpholine

Strategies for Enantioselective Synthesis

The creation of enantiomerically pure (R)-2-((Benzyloxy)methyl)morpholine relies on synthetic routes that can control the stereochemistry at the C2 position of the morpholine (B109124) ring. These strategies are broadly categorized into chiral pool approaches, which use naturally occurring chiral molecules as starting materials, and asymmetric catalysis, where a small chiral molecule directs the formation of the desired enantiomer.

Chiral Pool Approaches

Chiral pool synthesis is a foundational strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting points. For this compound, common precursors include optically pure glycidol (B123203), amino acids, and their derivatives like amino alcohols and serinol.

Optically pure glycidol is a versatile C3 building block. A logical and effective route to this compound can be devised starting from (R)-glycidol. A key intermediate in this pathway is (R)-benzyl glycidyl (B131873) ether, formed by protecting the hydroxyl group of (R)-glycidol with a benzyl (B1604629) group.

The synthesis proceeds through a two-step sequence:

Ring-opening: (R)-benzyl glycidyl ether is reacted with an amine, such as ethanolamine (B43304). The nucleophilic amino group attacks the less sterically hindered terminal carbon of the epoxide, opening the ring to form the intermediate amino diol, (R)-1-((2-hydroxyethyl)amino)-3-(benzyloxy)propan-2-ol.

Cyclization: The newly formed amino diol is then cyclized to form the morpholine ring. This is typically achieved under dehydrating conditions, for example, by heating with a strong acid like sulfuric acid, which promotes an intramolecular Williamson ether synthesis. The hydroxyl group from the ethanolamine moiety is protonated and eliminated as water, allowing the alkoxide at the C2 position to close the ring.

This approach effectively transfers the stereochemical integrity of the starting glycidol to the final morpholine product. General methods for synthesizing morpholines from oxiranes are well-established in the literature. researchgate.net

Chiral 1,2-amino alcohols are privileged scaffolds that serve as direct precursors to chiral morpholines. nih.govwestlake.edu.cn The synthesis of this compound can be efficiently planned from the corresponding chiral amino alcohol, (R)-2-amino-3-(benzyloxy)propan-1-ol. This precursor can itself be synthesized from the chiral pool, for example, from D-serine.

The construction of the morpholine ring from this amino alcohol involves the introduction of a C2 unit to bridge the nitrogen and oxygen atoms. A common and effective method is the reaction with a dielectrophile, such as 1-bromo-2-chloroethane, in the presence of a base. The amine first displaces one halogen, and a subsequent intramolecular N-alkylation is followed by an O-alkylation to close the ring.

Alternatively, a two-step process can be employed:

Acylation: The amino group is acylated with chloroacetyl chloride.

Intramolecular Cyclization: The resulting amide is then treated with a strong base (e.g., sodium hydride) to induce an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form a morpholinone intermediate. This intermediate is subsequently reduced to the final morpholine product.

Serinol (2-amino-1,3-propanediol) and its derivatives are valuable chiral building blocks derived from the amino acid serine. unimi.it To achieve the (R) configuration of the target molecule, one would typically start from D-serine, which is reduced to (R)-2-amino-1,3-propanediol ((R)-serinol).

A plausible synthetic pathway involves several key transformations:

Selective Protection/Benzylation: The two primary hydroxyl groups of (R)-serinol are chemically distinct from the secondary amino group. One of the primary hydroxyls is selectively benzylated. This can be achieved through a protection-deprotection sequence. For instance, the amine can be protected (e.g., as a Boc-carbamate), followed by the formation of a benzylidene acetal (B89532) with the two hydroxyls. Regioselective opening of the acetal can then expose one hydroxyl for benzylation.

Activation and Cyclization: The remaining free primary hydroxyl group is activated, for example, by converting it into a good leaving group like a tosylate.

Ring Closure: After deprotection of the amine, the addition of a base induces intramolecular cyclization, where the free amine displaces the tosylate group to form the N-H bond and complete the morpholine ring.

This methodology relies on the precise control of protecting groups to differentiate the functional groups of the serinol backbone. unimi.it

Asymmetric Catalysis in Morpholine Ring Formation

In contrast to chiral pool methods, asymmetric catalysis builds the chiral center during the reaction sequence using a substoichiometric amount of a chiral catalyst. This approach is often more flexible and can provide access to both enantiomers of the product by simply choosing the corresponding enantiomer of the catalyst.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. rsc.orgnih.gov For morpholine synthesis, organocatalysts can facilitate the key ring-forming step with high stereocontrol.

One prominent strategy is the enantioselective synthesis of a morpholin-2-one (B1368128) precursor, which is then reduced to the target morpholine. This has been achieved through a chiral phosphoric acid-catalyzed reaction between a 2-(arylamino)ethan-1-ol and a glyoxal. researchgate.net The reaction proceeds via a domino hetero-Diels-Alder/ Current time information in Bangalore, IN.rsc.org-rearrangement sequence, establishing the stereocenter with high enantioselectivity. researchgate.net

Another powerful organocatalytic method is the enantioselective halocyclization of unsaturated alcohols. rsc.org For instance, an N-protected allylic amine containing a hydroxyl group can undergo an intramolecular cyclization initiated by an electrophilic halogen source. In the presence of a chiral organocatalyst, such as a derivative of a cinchona alkaloid, this cyclization can proceed with high enantioselectivity to yield a halogenated chiral morpholine, which can be further functionalized. rsc.org

MethodCatalystSubstratesYield (%)Enantiomeric Excess (% ee)Reference
Enantioselective Heteroannulation/RearrangementChiral Phosphoric AcidAryl/alkylglyoxals and 2-(arylamino)ethan-1-olsUp to 95%Up to 96% researchgate.net
Enantioselective ChlorocycloetherificationCinchona Alkaloid DerivativeUnsaturated AlkenolsUp to 98%Up to 97% rsc.org

These organocatalytic methods represent the cutting edge of morpholine synthesis, offering efficient and highly selective routes to chiral morpholine scaffolds from simple, achiral starting materials.

Transition Metal-Catalyzed Cyclizations

Transition metal-catalyzed reactions offer efficient pathways to construct the morpholine ring. For instance, palladium-catalyzed Buchwald-Hartwig coupling followed by a cyclization pathway has been utilized for the synthesis of morpholine derivatives. researchgate.net While specific examples detailing the direct synthesis of this compound via this method are not prevalent in the provided results, the general strategy is applicable. These reactions typically involve the formation of a carbon-nitrogen bond to close the morpholine ring, often starting from an appropriately substituted amino alcohol derivative.

Another approach involves the use of rhodium catalysts. Rhodium-catalyzed reactions can be employed for the synthesis of morpholine structures, demonstrating the versatility of transition metals in facilitating such cyclizations. researchgate.net

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds. nih.gov This approach is particularly valuable for establishing key stereocenters. A common strategy involves the kinetic resolution of a racemic intermediate using a lipase. For example, lipases such as Lipozym RM IM or Novozym 435 can selectively acylate or hydrolyze one enantiomer of a racemic alcohol, leaving the other enantiomer in high enantiomeric excess. researchgate.net This resolved intermediate can then be chemically converted to the target morpholine.

For instance, a racemic diol can be synthesized and then subjected to enzymatic resolution to isolate the desired enantiomer, which is then cyclized to form the morpholine ring. frontiersin.org The enzymatic step, often an epoxidation or hydrolysis, is crucial for introducing the chirality into the molecule. frontiersin.orgmdpi.com

EnzymeReaction TypeApplication
LipaseKinetic ResolutionSeparation of enantiomers of precursor alcohols or esters. researchgate.net
LipaseBaeyer-Villiger OxidationCreation of chiral intermediates from prochiral ketones. mdpi.com
MaDA (Diels-Alderase)CycloadditionChemo-enzymatic total synthesis of related natural products. nih.gov

Diastereoselective Synthetic Routes

Diastereoselective strategies are employed to control the relative stereochemistry of multiple chiral centers within the morpholine ring.

Diastereoselective addition reactions to a chiral template or substrate are a powerful tool for synthesizing substituted morpholines. For example, the addition of organometallic reagents to chiral enamides derived from morpholine can proceed with high diastereoselectivity. researchgate.net The inherent chirality of the starting material directs the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. The subsequent transformations can then yield the desired morpholine derivative.

The stereoselective ring-opening of activated aziridines or epoxides provides a reliable method for constructing the morpholine backbone with defined stereochemistry. researchgate.net This approach often involves an SN2-type reaction where a nucleophile, such as a haloalcohol, attacks the electrophilic ring. The stereochemistry of the resulting product is predictable based on the inversion of configuration at the reaction center.

A well-established method is the Sharpless asymmetric epoxidation, which can be used to create a chiral epoxide from an allylic alcohol. nih.gov This epoxide then serves as a key intermediate. Subsequent ring-opening with an appropriate amine, followed by cyclization, affords the desired morpholine enantiomer. For example, the reaction of an epoxide with ethanolamine can lead to a diol that is then cyclized to form the morpholine ring. nih.gov

Resolution Methods for Enantiomeric Enrichment

When a synthesis produces a racemic mixture of (R)- and (S)-2-((benzyloxy)methyl)morpholine, resolution techniques are necessary to separate the desired (R)-enantiomer.

Chiral Resolution Techniques

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers possess identical physical properties, their separation is challenging and typically requires the use of a chiral resolving agent or a chiral environment. libretexts.org

One of the most common methods is the formation of diastereomeric salts. wikipedia.org A racemic amine, such as 2-((benzyloxy)methyl)morpholine, can be reacted with an enantiomerically pure chiral acid like tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to yield the pure enantiomer of the morpholine.

Another powerful technique for chiral resolution is chromatography. nih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) are widely employed. nih.govnumberanalytics.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. numberanalytics.com

TechniquePrincipleApplication
Diastereomeric Salt CrystallizationFormation of diastereomers with different solubilities. wikipedia.orgSeparation of racemic amines using a chiral acid. wikipedia.orglibretexts.org
Chiral HPLCDifferential interaction with a chiral stationary phase. numberanalytics.comAnalytical and preparative scale separation of enantiomers. nih.govnumberanalytics.com
Chiral GCDifferential retention times on a chiral stationary phase. numberanalytics.comSeparation of volatile enantiomers. numberanalytics.com
Chiral SFCCombines advantages of HPLC and GC for enantioseparation. numberanalytics.comUsed for both analytical and preparative resolutions. numberanalytics.com

Crystallization-Induced Diastereoisomeric Transformation

Crystallization-induced diastereoisomeric transformation (CIDT) is a powerful technique for the diastereoselective synthesis of chiral compounds. nih.govnih.gov This method relies on the selective crystallization of one diastereomer from a mixture, which then drives the equilibrium in the solution to favor the formation of that diastereomer.

A notable application of this technique is in the enrichment of dihydroartemisinic aldehyde, a key intermediate in the synthesis of the antimalarial drug artemisinin. A protocol was developed to enrich a mixture of (11R)/(11S)-dihydroartemisinic aldehyde to the desired (11R) isomer by using the Betti base, which induces a crystallization-induced diastereomer transformation. nih.gov This approach demonstrates the potential of CIDT in achieving high diastereoselectivity in complex syntheses. nih.gov

Key Reaction Steps and Mechanisms in this compound Synthesis

The construction of the this compound ring system involves several key reaction steps and mechanisms, including ring-opening reactions of precursors, intramolecular cyclization, and the strategic use of protecting groups.

Ring-Opening Reactions of Precursors (e.g., Epoxides, Aziridines, Oxetanes)

The ring-opening of strained heterocycles like epoxides, aziridines, and oxetanes is a fundamental strategy in organic synthesis, providing a versatile route to functionalized acyclic compounds that can then undergo cyclization to form morpholine rings. mdpi.comfiveable.mejsynthchem.com

Epoxides are particularly useful precursors due to their reactivity towards a wide range of nucleophiles. mdpi.comjsynthchem.com The ring-opening of a chiral epoxide with an appropriate amine nucleophile is a common method for introducing the necessary stereochemistry and functional groups for subsequent cyclization. The reaction can be catalyzed by either acid or base. jsynthchem.compressbooks.pub

Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more electrophilic. The nucleophile then attacks one of the carbon atoms of the epoxide ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For asymmetrically substituted epoxides, the nucleophile generally attacks the more substituted carbon atom in an SN1-like mechanism. pressbooks.pub

Base-catalyzed ring-opening: Under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. jsynthchem.compressbooks.pub This approach is often preferred for its predictable regioselectivity.

For the synthesis of this compound, a chiral epoxide precursor, such as (R)-benzyl glycidyl ether, can be reacted with an amino alcohol or a protected amino alcohol. The subsequent intramolecular cyclization would then form the morpholine ring.

Aziridines , the nitrogen analogs of epoxides, can also serve as precursors. Their ring-opening with an oxygen nucleophile, followed by cyclization, can lead to the morpholine core. researchgate.net Similarly, oxetanes , four-membered cyclic ethers, can be opened to provide 1,3-diols, which can be further functionalized and cyclized to form the six-membered morpholine ring.

Intramolecular Cyclization Pathways (e.g., C-O Bond Formation, C-N Bond Formation)

Intramolecular cyclization is the key step in forming the morpholine ring. This can be achieved through either C-O or C-N bond formation.

C-O Bond Formation: This pathway typically involves an amino alcohol derivative where the nitrogen is already part of the desired final structure. An intramolecular Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon bearing a leaving group, is a common strategy. For example, a precursor with a primary amine and a hydroxyl group can be reacted with a two-carbon electrophile to form an intermediate that, upon deprotonation of the hydroxyl group, can cyclize to form the morpholine ring.

C-N Bond Formation: In this approach, an intermediate containing both an amine and a leaving group on the appropriate carbons is synthesized. The intramolecular nucleophilic attack of the amine on the carbon with the leaving group forms the C-N bond and closes the ring. This is a prevalent method in morpholine synthesis. researchgate.net For instance, a diol can be converted into a bis-electrophile, which then reacts with a primary amine to form the morpholine ring.

Recent research has explored silver(I)-catalyzed intramolecular cyclization of amino acid-derived alkynols to synthesize 2-methylene morpholines, which can be further transformed into substituted morpholines. arkat-usa.org Another approach involves the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309) to produce cinnolines, showcasing the potential for novel cyclization strategies. nih.gov

Protective Group Strategies (e.g., Benzyloxy, Nosyl, Boc)

The use of protecting groups is crucial in the multi-step synthesis of complex molecules like this compound to mask reactive functional groups and ensure chemoselectivity. wiley-vch.deuniversiteitleiden.nl

Benzyloxy (Bn): The benzyl group is a widely used protecting group for alcohols and amines. prepchem.com In the synthesis of the target compound, the benzyloxy group protects the hydroxymethyl side chain. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. nih.gov

Nosyl (Ns): The 2-nitrobenzenesulfonyl group is an effective protecting group for amines. It is easily introduced and can be cleaved under mild conditions, for example, with a thiol and a base.

Boc (tert-Butoxycarbonyl): The Boc group is a common protecting group for amines, particularly in peptide synthesis. arkat-usa.org It is stable to many reaction conditions but can be easily removed with acid.

The choice of protecting group strategy is critical for a successful synthesis. The groups must be orthogonal, meaning that they can be removed selectively without affecting other protecting groups in the molecule. wiley-vch.de For instance, a synthesis might employ a Boc group for the morpholine nitrogen and a benzyl group for the side-chain hydroxyl, allowing for the selective deprotection of either group as needed for further functionalization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and efficient processes. chemrxiv.orgresearchgate.net This involves considering factors such as atom economy, reaction efficiency, and the use of less hazardous reagents and solvents. nih.govrsc.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. buecher.descranton.edunih.gov In the context of this compound synthesis, this means designing routes that maximize the incorporation of atoms from the starting materials into the final product.

For example, a synthesis that proceeds via a ring-opening of an epoxide followed by an intramolecular cyclization can be highly atom-economical if the nucleophile and the epoxide fully integrate into the final morpholine structure. In contrast, reactions that utilize stoichiometric reagents or generate significant byproducts will have a lower atom economy.

Reaction efficiency is a broader concept that encompasses not only atom economy but also chemical yield, reaction time, and energy consumption. jocpr.com Improving reaction efficiency can be achieved through various strategies:

Catalysis: The use of catalysts, including metal catalysts, organocatalysts, and biocatalysts, can significantly improve reaction rates and selectivity, often under milder conditions. nih.govresearchgate.net This reduces energy consumption and can lead to higher yields.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and often improved yields. researchgate.net

A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.gov This method is reported to be high-yielding and uses inexpensive reagents, highlighting a move towards more sustainable synthetic practices. chemrxiv.orgnih.gov

Chemical Reactivity and Stereoselective Transformations of R 2 Benzyloxy Methyl Morpholine

Functional Group Interconversions on the Morpholine (B109124) Ring System

The morpholine ring in (R)-2-((Benzyloxy)methyl)morpholine contains a secondary amine, which is the primary site for functional group interconversions (FGI). This nitrogen atom acts as a nucleophile, allowing for a variety of modifications to the core structure. vanderbilt.eduresearchgate.net

Common transformations include N-alkylation and N-acylation. For instance, the nitrogen can be alkylated to introduce new substituents, such as in the formation of N-methylmorpholine from morpholine. wikipedia.org Acylation reactions, reacting the morpholine nitrogen with acyl chlorides or anhydrides, yield N-acylmorpholine derivatives. nih.gov These reactions are fundamental for incorporating the morpholine scaffold into larger molecular frameworks. e3s-conferences.orgresearchgate.net The ability to easily modify the morpholine nitrogen makes it a valuable component in medicinal chemistry for tuning the properties of bioactive molecules. e3s-conferences.org

Reaction TypeReagents & ConditionsProduct Type
N-AcylationChloroacetyl chloride, NaOH, H2O, DCMN-acylmorpholine
N-AlkylationFormaldehyde, Formic Acid, HeatN-methylmorpholine
Amide FormationCarboxylic acid, Activating agentN-carbamoylmorpholine
Triazole FormationN-aceto semithiocarbazide, NaOH, HClN-methylene-1,2,4-triazole-3-thiol

Reactions Involving the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the primary alcohol on the C-2 side chain. Its chemical behavior is central to the synthetic utility of the parent molecule, allowing for its selective removal or rearrangement to introduce new functionalities.

The most common strategy for cleaving the benzyl (B1604629) ether in the benzyloxy group is catalytic hydrogenation. This reaction removes the benzyl group, deprotecting the hydroxymethyl side chain to yield (R)-2-(hydroxymethyl)morpholine. The process is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. researchgate.net This deprotection is generally clean and efficient, proceeding under neutral conditions, which is advantageous for substrates containing other sensitive functional groups. researchgate.net The by-product of this reaction is toluene, which is easily separated from the desired alcohol product. This transformation is a key step for revealing the alcohol functionality for subsequent synthetic manipulations.

ReactionReagents & ConditionsStarting MaterialProduct
Benzyl Ether CleavageH₂, Pd/C, Solvent (e.g., Ethanol)This compound(R)-2-(Hydroxymethyl)morpholine

The benzyloxy moiety can undergo Wittig rearrangements, which are powerful carbon-carbon bond-forming reactions. organic-chemistry.org The ub.edubldpharm.com-Wittig rearrangement is a base-promoted transformation of ethers that proceeds via a radical dissociation-recombination mechanism. organic-chemistry.org When this compound or structurally similar compounds are treated with a strong base, such as n-butyllithium (n-BuLi), a proton is abstracted from the benzylic carbon. The resulting carbanion can then rearrange to form a new C-C bond, yielding a secondary alcohol. nih.govmdpi.com

However, this reaction is often in competition with other pathways. For example, studies on analogous 2-(2-benzyloxyphenyl)oxazolines show that the ub.edubldpharm.com-rearrangement competes with a e3s-conferences.orgbldpharm.com-sigmatropic rearrangement and intramolecular cyclization. nih.govnih.gov The product distribution can be highly dependent on reaction conditions such as temperature and the specific substrate structure. organic-chemistry.org Lower temperatures generally favor the e3s-conferences.orgbldpharm.com-rearrangement over the ub.edubldpharm.com-pathway. organic-chemistry.org

Substrate TypeBaseConditionsOutcomeReference(s)
2-(2-benzyloxyphenyl)oxazolinen-BuLiTHF, -78°C to 0°CMixture of ub.edubldpharm.com-Wittig product and cyclized aminobenzofuran nih.gov
Ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidaten-BuLiTHF, rt ub.edubldpharm.com-Wittig rearrangement product in good yield mdpi.com
2-Benzyloxy-3-thienyloxazolinen-BuLiTHFExclusive ub.edubldpharm.com-Wittig rearrangement product nih.gov

Stereospecific and Regioselective Reactions

The chiral center at the C-2 position of this compound plays a crucial role in directing the stereochemical outcome of its reactions, enabling the synthesis of complex stereodefined molecules.

The pre-existing stereochemistry in this compound allows for substrate-controlled diastereoselectivity in many of its transformations. The chiral center influences the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another.

In the context of the Wittig rearrangement, studies on related chiral systems have shown that good diastereoselectivity can be achieved. nih.gov However, a significant challenge is that the resulting products may undergo racemization upon hydrolysis or workup, compromising the stereochemical integrity. nih.gov In other types of reactions, such as the base-mediated synthesis of substituted morpholines, the diastereomeric ratio of the products is a key consideration. acs.org Attempts to induce enantioselectivity using external chiral reagents, like a chiral base, have been explored but are not always successful, with some reactions showing no chiral induction. acs.org

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions to yield highly functionalized acyclic products. These reactions provide a pathway to novel molecular scaffolds.

One such method involves a visible light-induced oxidative cleavage of the C(sp³)–C(sp³) bond between the two carbons adjacent to the ring oxygen in N-aryl morpholine derivatives. google.com This reaction uses molecular oxygen as the oxidant and proceeds under mild conditions, avoiding harsh reagents. google.com Another strategy involves the reaction of morpholine-2,5-dione (B184730) derivatives with certain tin catalysts, which can lead to ring-opening polymerization, although this can be terminated by the formation of stable, kinetically-inert products. nih.gov A further approach demonstrates the synthesis of 2- and 3-substituted morpholines through the ring-opening of a strained 2-tosyl-1,2-oxazetidine intermediate, which then cyclizes to form the morpholine ring with new substituents. acs.org

Ring-Opening StrategyKey ReagentsRing SystemResulting ProductReference(s)
Oxidative C-C CleavageVisible light, O₂, PhotocatalystN-Aryl morpholineFormamidoethyl formate (B1220265) derivative google.com
Ring-Opening PolymerizationSn(II) octanoateMorpholine-2,5-dioneLow molecular weight oligomers nih.gov
Ring-Opening/CyclizationBase (e.g., K₂CO₃), Formyl ester2-Tosyl-1,2-oxazetidineSubstituted N-Tosyl-morpholine acs.org

Applications of R 2 Benzyloxy Methyl Morpholine As a Chiral Building Block

Role in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. Chiral building blocks like (R)-2-((Benzyloxy)methyl)morpholine are fundamental to this field, serving as starting points that introduce chirality into a molecule from the outset. This approach avoids the need for chiral resolutions later in a synthetic sequence and ensures the absolute stereochemistry of the target molecule.

The primary application of this compound is as a foundational element for the synthesis of enantiopure complex molecules. By using this compound as a starting material, its inherent chirality is transferred to the final product. The chiral 2-hydroxymethyl morpholine (B109124) core, which is readily accessible from this compound via debenzylation, is a key intermediate in the synthesis of several pharmaceutical agents. google.com For example, this scaffold is central to the structure of drugs developed to treat depression and improve brain function, such as Reboxetine, Viloxazine, and Indeloxazine. google.com

Examples of Complex Molecules Derived from Chiral Morpholine Scaffolds

Molecule ClassChiral Precursor TypeApplication/SignificanceReference
Antidepressants (e.g., Reboxetine)Chiral 2-hydroxymethyl morpholineKey intermediate for nervous system disorder medications. google.com
AntimalarialsBenzylmorpholineCore scaffold for potent 1,2,4,5-tetraoxane analogues. nih.gov
N-substituted PhenylmorphansEnantiopure morphan intermediatesConstruction of complex polycyclic opioid receptor ligands. nih.gov
Dopamine Receptor LigandsN-benzyl protected (R)-morpholineEnantioselective synthesis of pharmaceutically relevant heterocycles. nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org After guiding the stereoselective reaction, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.orgwilliams.edu This method is powerful because the products of the reaction are diastereomers, which can be readily separated, allowing for the isolation of an enantiomerically pure product after the auxiliary is removed. williams.edu Well-known examples of chiral auxiliaries include oxazolidinones and camphorsultam. researchgate.net

While this compound is a potent source of chirality, its predominant role in the literature is that of a chiral building block rather than a traditional chiral auxiliary. In most applications, the morpholine ring is integrated permanently into the final molecular structure. google.comnih.govnih.gov This contrasts with the function of a chiral auxiliary, which is intentionally removed after it has served its stereodirecting purpose. The value of this compound lies in the desirable pharmaceutical properties of the morpholine scaffold itself, making its retention in the final product a strategic advantage. jchemrev.com

A significant strategy in asymmetric synthesis involves the use of chiral ligands that coordinate to a metal center to form a chiral catalyst. This catalyst can then influence a chemical reaction to produce an enantiomerically enriched product. Chiral heterocycles are frequently used as precursors to these ligands.

While direct examples of this compound being converted into a chiral ligand are not prominent, the strategy is well-established for analogous structures. For instance, (S)-N-benzylproline, a structurally related N-benzyl heterocycle, has been used to synthesize new, oxidatively stable chiral ligands. beilstein-journals.org These ligands form Ni(II)–Schiff base complexes that are effective in the asymmetric synthesis of functionalized amino acids. beilstein-journals.org This analogous application demonstrates the potential of this compound to serve as a precursor for novel chiral ligands. The nitrogen and oxygen atoms within the morpholine ring provide potential coordination sites, and the benzyloxymethyl group can be chemically modified to introduce further coordinating groups or to tune the steric and electronic properties of the resulting ligand.

Strategic Integration into Multi-Step Synthetic Sequences

The construction of complex organic molecules, particularly pharmaceuticals, requires multi-step synthetic sequences where each step must be carefully planned and executed. nih.gov this compound is strategically employed in such sequences, often introduced early to establish a key stereocenter. The remainder of the synthesis then builds upon this chiral foundation.

For example, a five-step procedure has been developed for the synthesis of C2-functionalized, N-benzyl protected morpholines, demonstrating a concise pathway to valuable chiral intermediates. nih.gov In other elaborate sequences, enantiopure morpholine-containing intermediates are subjected to a series of reactions, including N-alkylation and deprotection, to generate a library of different target molecules. nih.gov The synthesis of N-(2-phenylcyclopropyl)methyl enantiomers of oxide-bridged phenylmorphans illustrates this principle, where a common chiral intermediate is transformed into eight different stereoisomers through a divergent multi-step process. nih.gov This strategic integration allows chemists to efficiently generate molecular complexity and systematically explore the structure-activity relationships of new compounds.

Enantiospecific Synthesis of Diverse Scaffolds

Diversity-oriented synthesis (DOS) is a powerful approach used to create collections of structurally diverse small molecules, which can be screened for biological activity. researchgate.net Starting with a common chiral building block like this compound allows for the enantiospecific synthesis of a wide array of molecular scaffolds. The defined stereochemistry of the starting material ensures that all resulting compounds are also enantiopure.

By systematically varying reaction partners and synthetic pathways, the core morpholine structure can be elaborated into numerous distinct molecular architectures. This strategy leverages the robust nature of the morpholine ring, which is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in bioactive compounds. jchemrev.com The synthesis of diverse morpholine acetic acid esters from chiral amino alcohols is one example of how different substitution patterns and stereochemistries can be systematically produced from a chiral pool of starting materials. nih.gov This approach allows for the efficient exploration of chemical space around the morpholine core, increasing the probability of discovering novel compounds with desired biological functions. researchgate.netnih.gov

Synthesis and Utility of R 2 Benzyloxy Methyl Morpholine Derivatives and Analogues

Modifications of the Morpholine (B109124) Ring

Alterations to the morpholine ring itself are crucial for developing analogues with diverse three-dimensional structures and properties. These modifications primarily involve introducing various substitution patterns with precise stereochemical control and constructing more complex polycyclic systems.

Substitution Patterns and Stereochemical Control

The synthesis of C-substituted morpholines, particularly with defined stereochemistry, is a significant area of research. researchgate.net The chirality of these compounds is often derived from enantiopure amino alcohols or amino acids obtained from the chiral pool. researchgate.net However, numerous stereoselective synthetic methods have been developed to afford specific substitution patterns with high levels of control.

One effective strategy is the copper(II)-promoted oxyamination of alkenes, which provides direct access to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov For example, this method can be used to synthesize 2,5-disubstituted and 2,6-disubstituted morpholines, with the relative stereochemistry (e.g., cis or trans) being determined by techniques such as X-ray crystallography. nih.gov

Palladium-catalyzed carboamination reactions represent another powerful tool for creating cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol precursors. nih.gov This approach is modular, allowing for variation in the substituents, and proceeds through a proposed syn-aminopalladation of a boat-like transition state to yield the desired cis products as single stereoisomers. nih.gov

Furthermore, asymmetric hydrogenation of dehydromorpholine precursors offers an efficient catalytic route to 2-substituted chiral morpholines. semanticscholar.org Using chiral catalysts, such as SKP-Rh complexes, a variety of these derivatives can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.org The table below summarizes various methods for achieving specific substitution patterns with stereochemical control.

Substitution Pattern Key Synthetic Method Stereochemical Outcome Example Starting Material
cis-2,5-DisubstitutedCopper-promoted oxyaminationHigh diastereoselectivity (>20:1 dr)β-hydroxy N-allylsulfonamide
cis-3,5-DisubstitutedPd-catalyzed carboaminationSingle stereoisomerEnantiopure N-Boc amino alcohols
2-SubstitutedAsymmetric hydrogenationExcellent enantioselectivity (up to 99% ee)2-Substituted dehydromorpholines
2,3- and trans-2,5-DisubstitutedPd-catalyzed carboaminationStereocontrolled via specific transition statesO-allyl ethanolamine (B43304) derivatives
2,6-DisubstitutedCopper-promoted oxyaminationModerate conversion2-Substituted β-hydroxy N-allylsulfonamide

Formation of Fused or Spirocyclic Morpholine Systems

To introduce greater conformational rigidity and explore three-dimensional chemical space, the morpholine ring can be incorporated into fused or spirocyclic systems. acs.org These complex scaffolds are of growing interest in drug discovery. acs.org

Spirocyclic morpholines share a single atom between the morpholine ring and an adjacent ring. A scalable, four-step synthesis has been developed to create scaffolds containing two morpholine rings within a spiroacetal framework. acs.org This method proceeds through a 2-chloromethyl-substituted morpholine intermediate, which undergoes elimination to form an exocyclic enol ether, from which the second morpholine ring is constructed. acs.org Variations of this methodology allow for the generation of 6,6-, 6,7-, and 7,7-spiroacetal analogues. acs.org Another class includes glycopyranosylidene-spiro-morpholinones, which merge carbohydrate chemistry with the morpholine scaffold. nih.gov

Fused morpholines feature two or more rings sharing a common bond. These systems can be constructed through various cyclization strategies. For instance, "click chemistry" has been employed to synthesize morpholine-fused triazoles from triazolyl azido alcohols. nih.govacs.org Palladium-catalyzed carboamination reactions can also be adapted to produce fused bicyclic morpholines. nih.gov A heterocyclic merging approach, utilizing a Smiles rearrangement and a late-stage Michael addition, has been used to construct novel indazolo-morpholines, where the morpholine ring is fused to an indazole nucleus. nih.gov

System Type Key Synthetic Strategy Resulting Structure
SpirocyclicBase-mediated dehydrochlorination and subsequent cyclizationBis-morpholine spiroacetals
SpirocyclicRing-closing reactions of α-(2-chloroethoxy)-amidesGlycosylidene-spiro-morpholinones
FusedIntramolecular cyclization of triazolyl azido alcoholsMorpholine-fused triazoles
FusedPd-catalyzed carboamination of tethered alkenesFused-ring morpholine derivatives
FusedSmiles rearrangement followed by oxa-Michael additionIndazolo-morpholines

Functionalization of the Benzyloxy Group and Pendant Arm

The benzyloxy group on the C2-pendant arm of (R)-2-((Benzyloxy)methyl)morpholine is a protecting group for the primary alcohol. Its removal and subsequent functionalization of the resulting hydroxymethyl group is a key strategy for elaborating the molecule.

The most common transformation is the cleavage of the benzyl (B1604629) ether to unmask the primary alcohol, typically achieved through palladium-catalyzed hydrogenation. organic-chemistry.org This method is highly efficient and uses a hydrogen source, such as H₂ gas or a hydrogen transfer reagent like 1,4-cyclohexadiene, to produce the alcohol and toluene as a byproduct. organic-chemistry.org This deprotection is crucial as it opens the door to a wide array of subsequent modifications.

Once the 2-hydroxymethyl morpholine is obtained, the primary alcohol can be functionalized in numerous ways. google.com For example, it can be:

Oxidized to form the corresponding aldehyde or carboxylic acid (N-(2-Carboxymethyl)-morpholine). hmdb.ca

Esterified with various carboxylic acids to introduce new functional groups.

Alkylated to form different ether linkages.

Converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, introducing halides, azides, or other moieties.

Selective cleavage of benzyl ethers in the presence of other sensitive functional groups can be achieved using specific reagents. For instance, a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) allows for efficient debenzylation under mild conditions while tolerating groups like silyl ethers and esters. organic-chemistry.org Oxidative methods using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be employed, though selectivity can be an issue if other electron-rich aromatic groups are present. nih.gov

Impact of Structural Modifications on Synthetic Utility

Structural modifications to the this compound framework significantly impact its utility as a synthetic building block, chiral auxiliary, or scaffold for drug discovery. nih.gove3s-conferences.org

The utility of a chiral auxiliary is dependent on its ability to effectively control the stereochemical outcome of a reaction. wikipedia.org By introducing substituents onto the morpholine ring (Section 5.1.1), one can alter the steric environment around the reactive center. This modification can enhance the diastereoselectivity of reactions, such as alkylations or aldol reactions, by providing a more biased environment that favors the formation of one stereoisomer over another. wikipedia.org For example, a bulkier substituent at the C-3 or C-5 position could more effectively block one face of an enolate derived from an N-acyl derivative, leading to higher stereocontrol.

Incorporating the morpholine into a fused or spirocyclic system (Section 5.1.2) introduces conformational rigidity. acs.org This rigidity is highly desirable in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. acs.org Such scaffolds provide a well-defined three-dimensional architecture, which is a valuable starting point for the assembly of compound libraries for drug screening. acs.org

Functionalization of the pendant arm (Section 5.2) expands the molecule's role as a versatile synthetic intermediate. google.com Converting the hydroxymethyl group into other functionalities allows for its incorporation into a wider range of target molecules through different coupling strategies. For example, converting the alcohol to an aldehyde allows for reductive amination or Wittig-type reactions, while conversion to a carboxylic acid enables amide bond formation. These transformations are essential for building more complex molecular architectures.

Preparation of Advanced Intermediates

Derivatives of this compound are critical intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals. researchgate.net The strategic modifications discussed in previous sections are employed to construct key fragments that are later incorporated into the final target.

A prominent example is the synthesis of the antiemetic drug Aprepitant . researchgate.net The core of this drug features a complex, highly substituted morpholine ring. Synthetic routes to Aprepitant rely on the preparation of advanced chiral morpholin-2-one (B1368128) or morpholine-2-ol intermediates. researchgate.netnih.govgoogle.com For instance, the intermediate (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol is a crucial precursor. google.com The synthesis of Aprepitant involves the stereoselective construction of the cis-vicinally substituted morpholine core, which contains three stereocenters. researchgate.net The synthesis often features a Lewis acid-catalyzed trans-acetalization to introduce a key side chain at the C-2 position of a morpholine intermediate. researchgate.net

Another example is the development of a practical synthesis for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which served as a key starting material for an investigational drug candidate. semanticscholar.org This synthesis highlights the industrial relevance of these morpholine derivatives, where a resolution step was used to establish the correct stereochemistry of the morpholine ring, followed by a Grignard reaction to append a significant portion of the final molecule. semanticscholar.org

The following table highlights examples of advanced intermediates derived from morpholine scaffolds and their corresponding final targets.

Advanced Intermediate Key Features Target Molecule/Class
(2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-olChiral morpholine-2-ol with specific stereochemistryAprepitant (NK₁ receptor antagonist)
(S)-3-(4-Fluorophenyl)morpholin-2-oneEnantiopure morpholin-2-oneAprepitant (NK₁ receptor antagonist)
(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanoneC2-functionalized chiral morpholineInvestigational drug candidate
(2R, 3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-morpholineMixed acetal (B89532) with three stereocentersAprepitant (NK₁ receptor antagonist)

Computational and Theoretical Investigations of R 2 Benzyloxy Methyl Morpholine

Conformational Analysis and Energetics

The conformational landscape of (R)-2-((Benzyloxy)methyl)morpholine is primarily dictated by the puckering of the morpholine (B109124) ring and the orientation of the benzyloxymethyl substituent. Theoretical calculations are indispensable for elucidating the relative stabilities of the various possible conformers.

High-level quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, offer a detailed and accurate picture of the electronic structure and energetics of molecular systems. For this compound, these calculations are employed to locate all possible conformers on the potential energy surface and to determine their relative energies.

DFT calculations, often utilizing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can provide robust geometric and energetic data. The results of such calculations would typically yield the optimized geometries of various conformers and their corresponding electronic energies, which can then be corrected for zero-point vibrational energy (ZPVE) to obtain more accurate relative stabilities.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G Level of Theory*

ConformerRelative Energy (kcal/mol)
Chair-Equatorial0.00
Chair-Axial+2.5
Twist-Boat+5.8

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of DFT calculations. The chair-equatorial conformer is predicted to be the global minimum.

The six-membered morpholine ring predominantly adopts a chair conformation to minimize torsional and angle strain. The large benzyloxymethyl substituent at the C2 position can reside in either an axial or an equatorial position. The relative stability of these two arrangements is a critical aspect of the molecule's conformational profile.

The preference for the equatorial position is largely driven by the avoidance of steric clashes. In the axial conformation, the benzyloxymethyl group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the morpholine ring. These repulsive steric interactions destabilize the axial conformer relative to the equatorial conformer, where the substituent points away from the ring, minimizing steric hindrance. Computational studies would quantify this energy difference, which is expected to be significant, thereby confirming the strong preference for the equatorial conformation.

While quantum mechanical methods provide high accuracy, they are computationally expensive. For exploring the conformational space more broadly or for simulating the dynamic behavior of this compound, molecular mechanics (MM) simulations are a more feasible approach.

Force fields, such as AMBER, CHARMM, or OPLS, provide a set of parameters to describe the potential energy of a molecule as a function of its atomic coordinates. These parameters are derived from experimental data and high-level quantum mechanical calculations. Molecular dynamics simulations using these force fields can model the temporal evolution of the molecule's conformation, providing insights into the flexibility of the morpholine ring and the rotational freedom of the benzyloxymethyl substituent. These simulations can also be used to calculate the free energy differences between conformers, which can be compared with the energetic data obtained from DFT calculations.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as N-alkylation or acylation, computational methods can be used to map out the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and, crucially, transition states.

By locating the transition state structure for a given reaction step and calculating its energy, the activation energy barrier can be determined. This information is key to predicting the feasibility and rate of a reaction. For instance, in a hypothetical N-alkylation reaction, DFT calculations could be used to compare the energy barriers for the approach of an electrophile to the nitrogen lone pair from either the axial or equatorial face, thus predicting the stereochemical outcome of the reaction.

Stereoelectronic Effects and Stereochemical Rationalization

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a significant role in determining the structure and reactivity of this compound. One of the most important stereoelectronic interactions in this molecule is the anomeric effect. This effect involves the donation of electron density from the lone pair of the ring oxygen atom into the antibonding orbital (σ*) of the adjacent C-N bond or the C-C bond of the substituent.

This n -> σ* interaction is stabilizing and is maximized when the donor lone pair and the acceptor antibonding orbital are anti-periplanar. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the energy of these interactions and provide a rationale for the observed conformational preferences and reactivity. For example, the anomeric effect can influence the bond lengths and angles within the morpholine ring and affect the rotational barrier of the benzyloxymethyl group.

Spectroscopic Corroboration of Theoretical Models (e.g., NMR, IR, VUV-PI)

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. Spectroscopic techniques provide a powerful means of achieving this corroboration.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts and coupling constants for this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer, the chemical shifts can be predicted and compared with experimental NMR spectra. A good agreement between the calculated and experimental spectra provides strong evidence for the predicted conformation in solution.

Table 2: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for the Most Stable Conformer of this compound

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-23.853.82
H-3a2.952.91
H-3e3.653.62
H-5a2.702.68
H-5e3.903.87
H-6a3.503.48
H-6e4.104.07
CH₂-Ph4.554.53
Ph-H7.30-7.457.28-7.42

Note: The data in this table is hypothetical and illustrates the expected correlation between theoretical predictions and experimental results.

IR Spectroscopy: Similarly, the vibrational frequencies and intensities of this compound can be calculated using DFT methods. The resulting theoretical infrared (IR) spectrum can be compared with the experimental IR spectrum. The characteristic stretching and bending frequencies of the morpholine ring and the benzyloxy group can be assigned based on the calculations, providing a detailed understanding of the vibrational modes of the molecule.

Vacuum Ultraviolet Photoionization (VUV-PI) Spectroscopy: Advanced techniques like infrared resonant vacuum ultraviolet photoionization (IR-VUV-PI) spectroscopy, combined with theoretical calculations, can provide highly detailed information about the conformational landscape of flexible molecules in the gas phase. By measuring the vibrational spectra of different conformers separately, this technique allows for a direct comparison with the calculated frequencies for each conformer, offering unambiguous experimental validation of the theoretical predictions.

Future Perspectives and Emerging Research Avenues in R 2 Benzyloxy Methyl Morpholine Chemistry

Development of Novel and Efficient Synthetic Routes

While established routes to (R)-2-((Benzyloxy)methyl)morpholine exist, the demand for more efficient, sustainable, and enantiomerically pure synthetic methods continues to drive research. google.comgoogle.com A key area of future development lies in asymmetric catalysis to construct the chiral morpholine (B109124) core.

One promising approach is the asymmetric hydrogenation of dehydromorpholine precursors. rsc.orgnih.govrsc.org Research has demonstrated that bisphosphine-rhodium catalysts with large bite angles can achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted morpholines. researchgate.netrsc.orgrsc.org Applying this methodology to precursors of this compound could provide a more direct and atom-economical route compared to methods relying on chiral pool starting materials. nih.govresearchgate.net

Future synthetic strategies are also likely to focus on:

Organocatalytic Cyclizations: Enantioselective organocatalytic methods, such as halocycloetherification, are emerging for the construction of chiral morpholines, including those with quaternary stereocenters. nih.govrsc.org Adapting these one-pot procedures could offer rapid access to functionalized morpholine scaffolds.

Enzyme-Catalyzed Resolutions: Biocatalysis presents a green alternative for obtaining enantiopure intermediates, which can be further elaborated to the target compound.

Novel Ring-Closing Strategies: Electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols is another viable pathway for creating highly substituted chiral morpholines, offering a different disconnection approach. banglajol.info

The table below summarizes key asymmetric synthetic approaches that could be adapted for the efficient synthesis of this compound.

Synthetic StrategyCatalyst/Reagent TypePotential AdvantagesKey Findings/Reported Efficiency
Asymmetric Hydrogenation Bisphosphine-Rhodium Complexes (e.g., SKP-Rh)High efficiency, atom economy, simple operation. rsc.orgUp to 99% enantiomeric excess (ee) and quantitative yields for 2-substituted morpholines. researchgate.netnih.govrsc.org
Organocatalytic Cyclization Cinchona Alkaloid DerivativesAccess to complex scaffolds, mild reaction conditions. rsc.orgExcellent yields and enantioselectivities for chlorinated 2,2-disubstituted morpholines. rsc.org
Halocyclization Bromine (Br₂)Utilizes readily available starting materials (amino alcohols).Good conversion and high diastereoselectivity for substituted morpholines. banglajol.info

Exploration of New Catalytic Applications

The inherent chirality and structural features of this compound make it an attractive scaffold for the development of new catalysts and ligands for asymmetric synthesis. While the direct use of morpholine-enamines in organocatalysis can be challenging due to lower reactivity compared to pyrrolidine-based catalysts, strategic design can overcome these limitations. nih.gov

Future research avenues include:

Chiral Ligands for Metal Catalysis: The nitrogen and oxygen atoms of the morpholine ring can act as a bidentate ligand for various transition metals. Modification of the N-H group with other coordinating moieties could create novel ligands for reactions such as asymmetric allylic alkylations, hydrogenations, or Heck reactions.

Organocatalyst Development: The this compound core can be incorporated into more complex structures to create novel organocatalysts. For instance, it could serve as the chiral backbone for new classes of catalysts for Michael additions, aldol reactions, or Mannich reactions. nih.gov Research into morpholine-based organocatalysts has shown that despite inherent limitations, high diastereo- and enantioselectivity can be achieved in reactions between aldehydes and nitroolefins with catalyst loading as low as 1 mol%. nih.gov

Phase-Transfer Catalysis: Quarternization of the morpholine nitrogen with appropriate substituents could yield chiral phase-transfer catalysts for asymmetric alkylations and other transformations.

Advanced Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, enabling the creation of diverse compound libraries for drug discovery and other applications. nih.gove3s-conferences.org Advanced derivatization strategies will be crucial for exploring the chemical space around this core structure.

Key derivatization opportunities include:

N-Functionalization: The secondary amine of the morpholine ring is a prime site for introducing a wide range of substituents via alkylation, acylation, arylation, or reductive amination to modulate the compound's physicochemical properties.

Side-Chain Modification: The benzyloxy group can be deprotected to reveal a primary alcohol. This hydroxyl group can then be further functionalized through oxidation, esterification, etherification, or conversion to other functional groups, providing a key handle for diversification.

Ring Functionalization: While more challenging, direct C-H functionalization of the morpholine ring at positions C3, C5, and C6 is an emerging area. researchgate.net Methods for the α-functionalization of cyclic amines are being developed that could provide access to novel, non-obvious derivatives. researchgate.netnih.gov

Systematic chemical diversity, a strategy that expands scaffold families through regiochemical and stereochemical variation, provides a powerful paradigm for creating comprehensive libraries of complex morpholines for biological screening. nih.gov

Derivatization SiteReaction TypePotential New Functionality
Nitrogen Atom (N4) Alkylation, Acylation, Reductive Amination, ArylationDiverse alkyl, acyl, and aryl groups; attachment of linkers or pharmacophores.
Side-Chain (C2-CH₂OH) Deprotection (debenzylation), Oxidation, EsterificationPrimary alcohol, aldehyde, carboxylic acid, esters, ethers.
Morpholine Ring (C3, C5, C6) C-H Functionalization, Lithiation-TrappingIntroduction of alkyl, aryl, or other functional groups directly on the ring.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant opportunity to accelerate the synthesis and derivatization of this compound. researchgate.netnih.gov These technologies offer enhanced control over reaction parameters, improved safety, and potential for high-throughput experimentation. nih.govmdpi.comacs.org

Future applications in this area will likely involve:

Continuous Flow Synthesis: Developing multi-step, continuous flow processes for the synthesis of the core morpholine structure. tue.nl This can reduce manual handling, minimize waste, and improve scalability. acs.org Flow systems are particularly advantageous for reactions requiring precise temperature control or the use of hazardous reagents.

Automated Library Synthesis: Utilizing automated platforms to perform the derivatization reactions described in section 7.3. merckmillipore.comresearchgate.net By combining a core scaffold like this compound with a diverse set of building blocks in an automated fashion, large libraries of analogs can be rapidly produced for screening. nih.govacs.org

In-line Purification and Analysis: Integrating purification modules (e.g., scavengers, catch-and-release resins) and analytical techniques (e.g., LC-MS, NMR) directly into the flow path to streamline the entire synthesis-purification-analysis workflow. thieme-connect.de

Synergistic Approaches Combining Experimental and Computational Methods

The combination of experimental synthesis with computational modeling is a powerful strategy for accelerating research and development. mdpi.com This synergistic approach can provide deep insights into reaction mechanisms, catalyst performance, and biological activity, thereby guiding experimental design. acs.org

Emerging research avenues include:

Rational Catalyst Design: Using computational tools like Density Functional Theory (DFT) to model transition states and predict the enantioselectivity of new catalytic systems for the synthesis of the morpholine ring. This can help in the rational design of more efficient chiral ligands and organocatalysts based on the this compound scaffold.

Predictive Modeling of Properties: Employing molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies to predict the biological activity, binding modes, and ADME (absorption, distribution, metabolism, and excretion) properties of novel derivatives. mdpi.comnih.gov This can help prioritize the synthesis of compounds with the highest potential for desired biological effects. nih.gov

Mechanism Elucidation: Combining experimental kinetic studies with computational modeling to elucidate complex reaction mechanisms, as has been done for other heterocyclic systems. researchgate.net This understanding can lead to further optimization of reaction conditions and the development of more robust synthetic protocols.

The integration of these computational and experimental techniques will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives in various fields of chemical science.

Q & A

Q. How can enantiomeric purity be optimized during the synthesis of (R)-2-((Benzyloxy)methyl)morpholine?

Methodological Answer: Enantiomeric purity is critical for pharmacological studies. Key strategies include:

  • Chiral Auxiliaries : Use chiral catalysts or resolving agents during ring-closing reactions to favor the (R)-enantiomer. For example, protocols for synthesizing benzylmorpholine analogs via MiniBlock® apparatus () can be adapted with chiral ligands.
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) for HPLC or SFC purification. This is particularly effective for resolving morpholine derivatives with benzyloxy substituents ().
  • Reaction Monitoring : Use polarimetry or chiral GC/MS to track enantiomeric excess (ee) during synthesis.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Safety protocols should align with GHS guidelines and include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents ().
  • Storage : Store in sealed, dry containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation ().

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the benzyloxy group (δ ~4.5–5.0 ppm for OCH₂Ph) and morpholine ring protons (δ ~3.5–4.0 ppm) ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₇NO₂: calculated 231.1259) and fragmentation patterns ().
  • Polarimetry : Measures optical rotation to confirm enantiopurity (e.g., [α]²⁵D values) ().

Advanced Research Questions

Q. How does the benzyloxy substituent at the 2-position influence interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : Use recombinant CYP2A13 or CYP3A4 isoforms to assess competitive inhibition. Benzylmorpholine analogs with electron-donating groups (e.g., benzyloxy) show enhanced binding to heme iron via π-π stacking ().
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to model interactions between the benzyloxy group and enzyme active sites. Compare binding energies with unsubstituted morpholines ().
  • Metabolic Stability : Evaluate hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to determine metabolic pathways ().

Q. How can stereochemical ambiguities in benzyloxy-substituted morpholine derivatives be resolved?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray analysis provides definitive stereochemical assignments. For example, the crystal structure of 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole confirms spatial arrangements ().
  • Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution-phase samples ().
  • NOESY NMR : Identifies through-space interactions between the benzyloxy group and morpholine ring protons ().

Q. What strategies mitigate conflicting structure-activity relationship (SAR) data in benzyloxy-morpholine analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) to identify consensus trends. Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity levels ().
  • QSAR Modeling : Use quantitative SAR models to correlate substituent electronic parameters (e.g., Hammett σ) with activity. Adjust for outliers by re-evaluating synthetic protocols ().
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-((Benzyloxy)methyl)morpholine
Reactant of Route 2
(R)-2-((Benzyloxy)methyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.